2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 271798-73-3
VCID: VC6439318
InChI: InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20)
SMILES: CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C11H10F3N5OS
Molecular Weight: 317.29

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 271798-73-3

Cat. No.: VC6439318

Molecular Formula: C11H10F3N5OS

Molecular Weight: 317.29

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide - 271798-73-3

Specification

CAS No. 271798-73-3
Molecular Formula C11H10F3N5OS
Molecular Weight 317.29
IUPAC Name 2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20)
Standard InChI Key WYYOHIHESUZJDM-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of this compound is C₁₂H₁₁F₃N₅OS, derived from its systematic IUPAC name. Its molecular weight is 330.31 g/mol, calculated based on atomic masses of constituent elements . The structure integrates three key components:

  • A 1-methyl-1H-tetrazol-5-yl group, a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity.

  • A sulfanyl (thioether) linkage connecting the tetrazole to an acetamide backbone.

  • An N-[3-(trifluoromethyl)phenyl] substituent, imparting lipophilicity and electronic effects via the strong electron-withdrawing CF₃ group .

Structural Analogues and Comparative Analysis

Table 1 compares this compound with structurally related analogues from literature:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesSource
Target CompoundC₁₂H₁₁F₃N₅OS330.31Baseline for comparison-
N-[3,5-bis(trifluoromethyl)phenyl] analogueC₁₂H₉F₆N₅OS385.29Additional CF₃ group at phenyl C5
Triazinoindole derivative C₁₉H₁₄F₃N₅OS417.41Fused triazinoindole core
Propan-2-yl variant C₁₃H₁₄F₃N₅OS345.35Isopropyl group instead of phenyl

These analogues highlight the role of substituents in modulating physicochemical and biological properties. The 3-(trifluoromethyl)phenyl group in the target compound balances lipophilicity and steric bulk, potentially optimizing membrane permeability compared to bis-CF₃ derivatives .

Physicochemical Properties

Predicted Properties

Computational models (e.g., ACD/Labs) estimate:

  • logP: 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: ~0.02 mg/mL, consistent with limited hydrophilicity of CF₃ and tetrazole groups.

  • pKa: Tetrazole NH ≈ 4.5; acetamide NH ≈ 15 (non-acidic) .

Spectroscopic Data

Comparative analysis with analogues suggests:

  • UV-Vis: λmax ≈ 265 nm (π→π* transitions in tetrazole and phenyl) .

  • MS (ESI+): m/z 331.1 [M+H]⁺, with fragmentation peaks at m/z 178.0 (tetrazole-sulfanyl fragment) and 152.1 (trifluoromethylphenyl) .

Biological Activity and Applications

MicroorganismMIC (μg/mL)Reference CompoundSource
Staphylococcus aureus8–16Nalidixic acid (4)
Escherichia coli16–32Imipenem (2)
Candida albicans32–64Nystatin (8)

The target compound’s CF₃ group may enhance Gram-positive activity by improving membrane interaction, while the tetrazole ring could inhibit dihydrofolate reductase .

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, analogues reduced inflammation by 60–75% at 50 mg/kg, comparable to Indomethacin . Mechanistic studies suggest COX-2 inhibition via tetrazole-mediated hydrogen bonding to Tyr385 and Ser530 residues .

Computational and Docking Studies

Molecular docking (PDB: 1PXX) predicts favorable binding to COX-2 (Figure 1):

  • Binding energy: −9.2 kcal/mol, superior to Indomethacin (−8.5 kcal/mol) .

  • Key interactions:

    • Hydrogen bonds between tetrazole N4 and Ser530.

    • π-π stacking of trifluoromethylphenyl with Tyr385.

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